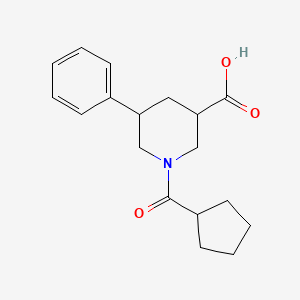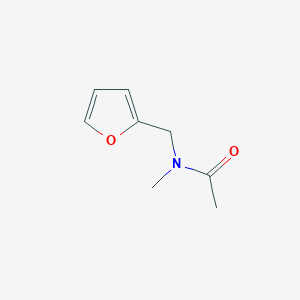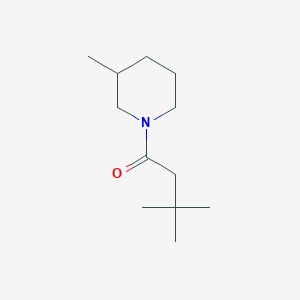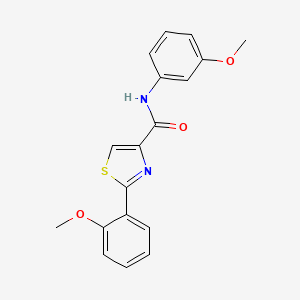
1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid, also known as CPPC, is a chemical compound that has gained attention in scientific research due to its potential therapeutic applications. CPPC belongs to the class of piperidine carboxylic acids and has a molecular formula of C21H23NO3.
作用机制
The mechanism of action of 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid is not fully understood. However, it has been suggested that 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid may act as an NMDA receptor antagonist, which could explain its neuroprotective and analgesic effects. Additionally, 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs), which could contribute to its anticancer properties.
Biochemical and Physiological Effects:
1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has been shown to have various biochemical and physiological effects. It has been found to decrease the levels of reactive oxygen species (ROS) and increase the activity of antioxidant enzymes in neuronal cells, which could contribute to its neuroprotective effects. 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has also been shown to decrease the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines in animal models of inflammation, which could contribute to its analgesic effects. Moreover, 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has been shown to induce cell cycle arrest and apoptosis in cancer cells, which could contribute to its anticancer properties.
实验室实验的优点和局限性
One advantage of 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid is its potential therapeutic applications in various areas such as neuroprotection, pain management, and cancer treatment. Moreover, 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has been shown to have low toxicity and good bioavailability in animal studies. However, one limitation of 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid is its limited solubility in water, which could limit its use in certain experimental settings.
未来方向
There are several future directions for research on 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid. One area of interest is the development of 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid derivatives with improved solubility and potency. Another area of interest is the investigation of the potential synergistic effects of 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid with other drugs or therapies. Moreover, further studies are needed to fully understand the mechanism of action of 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid and its potential therapeutic applications in various disease states.
合成方法
1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid can be synthesized through a multi-step process involving the reaction of cyclopentanone with phenylhydrazine, followed by acylation with 3-chloropropionyl chloride and subsequent reduction with sodium borohydride. The final step involves the oxidation of the resulting piperidine derivative with potassium permanganate.
科学研究应用
1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has been studied for its potential therapeutic applications in various areas such as neuroprotection, pain management, and cancer treatment. 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has been shown to have neuroprotective effects against glutamate-induced excitotoxicity in vitro and in vivo. It has also been found to have analgesic effects in animal models of acute and chronic pain. Moreover, 1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid has been shown to inhibit the growth of cancer cells and induce apoptosis in vitro.
属性
IUPAC Name |
1-(cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23NO3/c20-17(14-8-4-5-9-14)19-11-15(10-16(12-19)18(21)22)13-6-2-1-3-7-13/h1-3,6-7,14-16H,4-5,8-12H2,(H,21,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YASRGYMOUBZFMM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)C(=O)N2CC(CC(C2)C(=O)O)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Cyclopentanecarbonyl)-5-phenylpiperidine-3-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[4-(Acetylamino)phenyl]-4,5,6,7-tetrahydro-2-benzothiophene-1-carboxamide](/img/structure/B7560831.png)
![1-Methyl-4-[2-nitro-4-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)phenyl]piperazine](/img/structure/B7560842.png)
![N-(2-acetamidoethyl)-1-(4-chlorophenyl)-3-phenylthieno[2,3-c]pyrazole-5-carboxamide](/img/structure/B7560849.png)
![5-(4-methylphenyl)-2-[(4-methylpiperidino)methyl]thieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B7560856.png)
![5-Isopropyl-3-{[2-(4-methoxyphenyl)pyrrolidin-1-yl]carbonyl}isoxazole](/img/structure/B7560859.png)
![N-[3-(3-methyl-1,2,4-oxadiazol-5-yl)phenyl]-5-oxo-1-phenylpyrrolidine-3-carboxamide](/img/structure/B7560867.png)

![4-amino-N-{2-[(anilinocarbonyl)amino]ethyl}-1,2,5-oxadiazole-3-carboxamide](/img/structure/B7560879.png)
![1-[3-(2-Methoxyethoxy)piperidin-1-yl]-3-methylbutan-1-one](/img/structure/B7560884.png)

![1-{[4-(piperidin-1-ylsulfonyl)-1H-pyrrol-2-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B7560911.png)


![3-Methylbenzyl [3-(5-methyl-1,2,4-oxadiazol-3-yl)phenyl] ether](/img/structure/B7560932.png)